Decyltrimethylammonium bromide

Catalog No.
S565580
CAS No.
2082-84-0
M.F
C13H30BrN
M. Wt
280.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decyltrimethylammonium bromide

CAS Number

2082-84-0

Product Name

Decyltrimethylammonium bromide

IUPAC Name

decyl(trimethyl)azanium;bromide

Molecular Formula

C13H30BrN

Molecular Weight

280.29 g/mol

InChI

InChI=1S/C13H30N.BrH/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1

InChI Key

PLMFYJJFUUUCRZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCC[N+](C)(C)C.[Br-]

Synonyms

C10QAC, decyltrimethylammonium, decyltrimethylammonium bromide, decyltrimethylammonium chloride, decyltrimethylammonium iodide, decyltrimethylammonium mesylate salt, DTAB

Canonical SMILES

CCCCCCCCCC[N+](C)(C)C.[Br-]

Protein Solubilization and Purification

DTAB effectively disrupts hydrophobic interactions and electrostatic forces within proteins, allowing them to dissolve in aqueous solutions. This is particularly beneficial for studying membrane proteins, which are often insoluble in water due to their hydrophobic regions. DTAB helps to solubilize these proteins, making them accessible for further analysis and characterization, such as through techniques like gel electrophoresis and mass spectrometry .

DNA Extraction

DTAB interacts with and alters the conformation of DNA, facilitating its release from cellular components. This makes it a valuable tool for isolating DNA from various biological samples, including tissues, cells, and microorganisms. In combination with other techniques, DTAB allows for the efficient purification of DNA for downstream applications such as PCR, sequencing, and genotyping .

Cell Lysis

DTAB disrupts the phospholipid bilayer of cell membranes, leading to cell lysis and the release of intracellular components. This property is utilized in various research applications, including:

  • Protein extraction: By lysing cells, DTAB allows researchers to access and extract intracellular proteins for further study.
  • Enzyme assays: DTAB can be used to lyse cells and release enzymes, enabling the study of their activity and function in cell extracts.
  • Cellular component analysis: DTAB-mediated cell lysis allows for the isolation and analysis of various cellular components, such as organelles and specific metabolites.

It's important to note that DTAB is a harsh detergent and can denature proteins and other biomolecules if not used carefully. Researchers need to optimize protocols based on the specific application and target biomolecules .

Decyltrimethylammonium bromide is a quaternary ammonium salt characterized by its structure, which consists of a decyl group attached to a trimethylammonium cation and a bromide anion. This compound is known for its surfactant properties, effectively lowering the surface tension of aqueous solutions and enhancing the wetting and spreading characteristics of liquids. Its molecular formula is C13H30BrNC_{13}H_{30}BrN, and it is commonly utilized in various industrial and laboratory applications due to its amphiphilic nature, which allows it to interact with both polar and non-polar substances .

  • DTAB's mechanism of action depends on the specific application. As a cationic surfactant, it can:
    • Disrupt cell membranes due to its electrostatic interaction with negatively charged components like phospholipids []. This property is valuable in cell lysis (breaking open cells) for protein extraction or enzyme assays [].
    • Facilitate protein-protein interactions by reducing electrostatic repulsion between proteins [].
  • DTAB can be irritating to skin and eyes [].
  • Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures []. Refer to the SDS for specific hazard information.
Typical of surfactants. It can undergo hydrolysis in aqueous solutions, leading to the formation of decylamine and bromide ions. Additionally, it can react with anionic or nonionic surfactants to form mixed micelles, which can alter the properties of the solution significantly. The presence of this compound can also catalyze reactions by increasing the solubility of hydrophobic substrates in aqueous environments .

Research indicates that decyltrimethylammonium bromide exhibits antimicrobial properties, making it effective against various bacteria and fungi. Its mechanism involves disrupting microbial cell membranes due to its cationic nature, which allows it to interact with negatively charged components of the cell membrane. Studies have shown that this compound can also influence enzyme activity, particularly in catalase interactions, where it modulates enzymatic reactions under varying pH conditions .

Decyltrimethylammonium bromide can be synthesized through several methods:

  • Quaternization Reaction: This is the most common method, where decylamine reacts with trimethylbromide in a solvent such as ethanol or acetone.
  • Direct Alkylation: In this method, trimethylamine is reacted with 1-bromodecane under reflux conditions.
  • Ion Exchange: This involves exchanging a less soluble anion from another quaternary ammonium salt with bromide ions.

Each method has its advantages regarding yield, purity, and scalability .

Decyltrimethylammonium bromide has a wide range of applications:

  • Surfactant: Used in detergents and cleaning products for its ability to reduce surface tension.
  • Biocide: Employed in disinfectants and antiseptics due to its antimicrobial properties.
  • Emulsifier: Utilized in cosmetic formulations to stabilize emulsions.
  • Catalyst: Acts as a catalyst in various organic reactions by enhancing solubility and reaction rates.

These applications leverage its unique chemical properties, making it valuable across different industries .

Studies on the interactions of decyltrimethylammonium bromide with biological macromolecules have revealed significant insights into its functionality. For example, spectroscopic studies have demonstrated how this compound interacts with enzymes like catalase, influencing their activity based on concentration and environmental conditions such as pH and temperature. These interactions are critical for understanding its potential therapeutic uses and environmental impacts .

Decyltrimethylammonium bromide shares similarities with several other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Hexyltrimethylammonium bromideC9H21BrNC_9H_{21}BrNShorter alkyl chain; lower surface activity
Octyltrimethylammonium bromideC11H25BrNC_{11}H_{25}BrNIntermediate chain length; used in personal care products
Dodecyltrimethylammonium bromideC15H34BrNC_{15}H_{34}BrNLonger alkyl chain; stronger surfactant properties

Uniqueness: Decyltrimethylammonium bromide stands out due to its balance between hydrophobicity and hydrophilicity, making it effective across diverse applications while maintaining lower toxicity compared to longer-chain analogs like dodecyltrimethylammonium bromide .

Related CAS

15053-09-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2082-84-0

Wikipedia

Decyltrimethylammonium bromide

General Manufacturing Information

1-Decanaminium, N,N,N-trimethyl-, bromide (1:1): INACTIVE

Dates

Modify: 2023-08-15

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